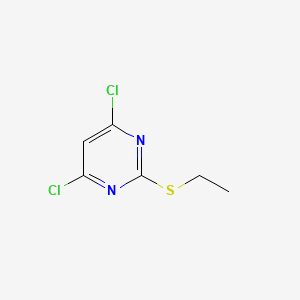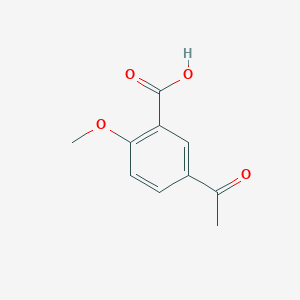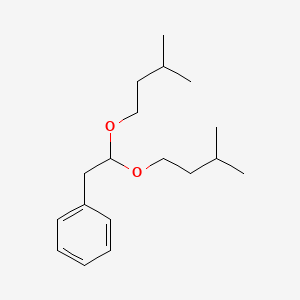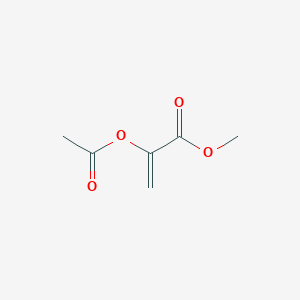
(4-Chlorophenyl)(diphenyl)methanol
Vue d'ensemble
Description
(4-Chlorophenyl)(diphenyl)methanol , also known as Chlorphenesin , is an organic compound with the chemical formula C19H15ClO . It falls within the class of aromatic alcohols and exhibits interesting properties due to its structural features .
Synthesis Analysis
The synthesis of (4-Chlorophenyl)(diphenyl)methanol involves the reaction of 4-chlorobenzaldehyde with diphenylmethanol . This process typically occurs under mild conditions and yields the desired product. Researchers have explored various synthetic routes to obtain this compound, and its efficient preparation is well-documented in the literature .
Molecular Structure Analysis
The molecular structure of (4-Chlorophenyl)(diphenyl)methanol consists of a central carbon atom bonded to a 4-chlorophenyl group and two diphenyl moieties. The chlorine atom is attached to one of the phenyl rings, resulting in a unique three-dimensional arrangement. The compound’s planar geometry and aromatic character contribute to its stability and reactivity .
Chemical Reactions Analysis
(4-Chlorophenyl)(diphenyl)methanol can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Its aromatic ring systems make it amenable to electrophilic aromatic substitution reactions. Researchers have explored its reactivity in the context of medicinal chemistry and material science .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pharmaceutical Research
(4-Chlorophenyl)(diphenyl)methanol is often studied for its potential therapeutic properties. Researchers investigate its role in developing new drugs, particularly focusing on its interactions with various biological targets. Its structural properties make it a candidate for synthesizing compounds with potential anti-inflammatory, analgesic, or antimicrobial activities .
Organic Synthesis
This compound is valuable in organic synthesis as an intermediate. It is used in the preparation of more complex molecules, serving as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. Its reactivity and stability under various conditions make it a versatile tool in synthetic chemistry .
Material Science
In material science, (4-Chlorophenyl)(diphenyl)methanol is explored for its potential in creating new materials with unique properties. Researchers study its incorporation into polymers and other materials to enhance their mechanical, thermal, and chemical properties. This can lead to the development of advanced materials for various industrial applications .
Crystallography
The compound is also significant in crystallographic studies. Its crystalline structure is analyzed to understand molecular interactions and packing. Such studies help in the design of new materials and drugs by providing insights into the molecular arrangement and stability of the compound in solid form .
Environmental Chemistry
Researchers investigate the environmental impact and degradation pathways of (4-Chlorophenyl)(diphenyl)methanol. Understanding how this compound interacts with the environment, including its breakdown products and persistence, is crucial for assessing its ecological risks and developing strategies for its safe use and disposal .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays, helping to elucidate the function and regulation of enzymes and other proteins.
ChemSpider De Gruyter IUCr Journals IUCr Journals ChemSpider : De Gruyter : IUCr Journals : ChemSpider
Safety and Hazards
While Chlorphenesin is generally considered safe for cosmetic use, it is essential to follow recommended guidelines and avoid excessive exposure. As with any chemical, handling precautions should be observed.
Orientations Futures
Researchers continue to explore the applications of (4-Chlorophenyl)(diphenyl)methanol in various fields. Further investigations into its biological activity, potential therapeutic uses, and optimization of synthesis methods are areas of interest. Additionally, understanding its interactions with other compounds and its environmental impact remains a subject for future research .
Propriétés
IUPAC Name |
(4-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJXWFCBMQXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988914 | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(diphenyl)methanol | |
CAS RN |
6922-89-0 | |
| Record name | NSC20739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROTRIPHENYLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)








![1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro-](/img/structure/B3056058.png)

